molecular formula C11H12N2O2 B14458794 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- CAS No. 74274-11-6

2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-

Cat. No.: B14458794
CAS No.: 74274-11-6
M. Wt: 204.22 g/mol
InChI Key: ISEBLFYEUIDKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyrrolidinedione, featuring a pyridinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- typically involves the reaction of pyrrolidinedione with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained around 128-129°C . The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrrolidinedione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrrolidinedione derivatives.

    Substitution: Formation of substituted pyrrolidinedione derivatives with various functional groups.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The pyridinyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry.

Properties

CAS No.

74274-11-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h1-3,7H,4-6,8H2

InChI Key

ISEBLFYEUIDKGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.